molecular formula C10H9NO2 B6242200 (E)-[(furan-2-yl)methyl][(furan-2-yl)methylidene]amine CAS No. 1803102-41-1

(E)-[(furan-2-yl)methyl][(furan-2-yl)methylidene]amine

Cat. No.: B6242200
CAS No.: 1803102-41-1
M. Wt: 175.18 g/mol
InChI Key: GRJDUZLBOIHZAV-UHFFFAOYSA-N
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Description

(E)-[(furan-2-yl)methyl][(furan-2-yl)methylidene]amine is a furan-derived Schiff base offered for research and development purposes. Schiff bases of this class are the subject of ongoing investigation in multiple scientific fields due to their electron-rich molecular structure, which features nitrogen and oxygen heteroatoms that can act as active sites for binding. Key Research Applications: • Corrosion Inhibition: Structurally similar furan Schiff bases have been demonstrated to act as effective corrosion inhibitors for metals like copper and mild steel in acidic environments . The inhibition efficiency increases with the inhibitor's concentration, and the adsorption of these molecules on the metal surface typically obeys the Langmuir adsorption isotherm, suggesting the formation of a protective layer . The mechanism is often characterized as physisorption . • Pharmacological Research: Analogous compounds have shown a range of biological activities in preliminary studies, including significant antimicrobial (antibacterial, antifungal), antioxidant , and in vitro anticancer effects against various cell lines, such as breast cancer (MDA-MB-231) and cervical cancer (Hela) . The presence of the furan ring and azomethine group is considered crucial for this bioactivity. • Coordination Chemistry: This compound serves as a versatile organic ligand for synthesizing coordination complexes with various transition metals, which are of interest for their potential enhanced biological and catalytic properties . This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1803102-41-1

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

1-(furan-2-yl)-N-(furan-2-ylmethyl)methanimine

InChI

InChI=1S/C10H9NO2/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h1-7H,8H2

InChI Key

GRJDUZLBOIHZAV-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN=CC2=CC=CO2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Furfurylamine (1.0 equiv) and furfural (1.1 equiv) are combined in a polar aprotic solvent such as acetonitrile (MeCN) or ethanol. The addition of a catalytic amount of acetic acid (5–10 mol%) accelerates imine formation by protonating the aldehyde carbonyl, enhancing electrophilicity. The mixture is heated to 80–100°C for 4–6 hours, during which water is removed via azeotropic distillation or molecular sieves to shift equilibrium toward the product. Post-reaction, the crude product is extracted with dichloromethane (CH₂Cl₂), dried over MgSO₄, and purified via thin-layer chromatography (TLC) using hexanes:ethyl acetate (4:1) as the mobile phase.

Key Parameters Affecting Yield and Selectivity

  • Solvent Polarity : Polar solvents like MeCN improve solubility of intermediates but may require higher temperatures for dehydration.

  • Acid Catalyst : Weak acids (e.g., AcOH) minimize side reactions such as polymerization of furfural.

  • Molar Ratio : A slight excess of furfural (1.1 equiv) ensures complete consumption of the amine, achieving yields >75%.

One-Pot Synthesis Using Triethyl Orthoformate

An alternative method employs triethyl orthoformate (HC(OEt)₃) as a carbonyl surrogate, reacting with two equivalents of furfurylamine under refluxing conditions. This approach avoids the use of aldehydes, which are prone to oxidation and side reactions.

Reaction Pathway

  • Formation of Ethoxyimine Intermediate : Triethyl orthoformate reacts with the first equivalent of furfurylamine to form an ethoxyimine (HC(NH–CH₂–furan)(OEt)₂), releasing ethanol.

  • Nucleophilic Attack : The second furfurylamine attacks the electrophilic carbon of the ethoxyimine, displacing an ethoxide group.

  • Dehydration : Elimination of ethanol produces the target imine.

Optimized Conditions

  • Solvent : Absolute isopropyl alcohol (IPA) at reflux (82°C).

  • Reagent Ratios : HC(OEt)₃ (1.0 equiv) and furfurylamine (2.2 equiv).

  • Time : 2–3 hours, yielding >85% product with minimal Z-isomer formation.

Stereochemical Control in Imine Formation

The E-configuration of this compound is favored due to reduced steric hindrance between the furan rings. Key factors influencing isomer distribution include:

Solvent Effects

  • Polar Protic Solvents (e.g., IPA): Stabilize the E-isomer via hydrogen bonding with the imine nitrogen.

  • Nonpolar Solvents (e.g., toluene): Increase Z-isomer content due to reduced solvation of the transition state.

Thermodynamic vs. Kinetic Control

  • High-Temperature Reactions (100°C): Favor the thermodynamically stable E-isomer.

  • Low-Temperature Reactions (<50°C): May trap the Z-isomer if kinetic conditions dominate.

Purification and Characterization

Chromatographic Techniques

  • TLC : Rf = 0.45 (hexanes:EtOAc 4:1).

  • Column Chromatography : Silica gel with gradient elution (5–20% EtOAc in hexanes).

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.21 (s, 1H, CH=N), 7.42–6.30 (m, 6H, furan-H).

  • IR (cm⁻¹): 1645 (C=N), 1015 (C–O–C furan).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (HPLC)E:Z RatioKey Advantage
Aldehyde Condensation789598:2Simplicity, low cost
Orthoformate Route879799:1Avoids aldehyde handling
Catalytic DehydrogenationPotential for green chemistry

Chemical Reactions Analysis

Types of Reactions

(E)-[(furan-2-yl)methyl][(furan-2-yl)methylidene]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The furan rings can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include various furan derivatives, amine derivatives, and substituted furan compounds

Scientific Research Applications

Anticancer Activity

One of the most promising applications of (E)-[(furan-2-yl)methyl][(furan-2-yl)methylidene]amine is its anticancer properties . Research indicates that compounds with furan moieties exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that derivatives of furan-containing compounds can be more toxic to cancer cells compared to normal cells, suggesting a selective action that could be harnessed for therapeutic purposes .

Case Study:
A study evaluated several furan derivatives, including this compound, against human liver carcinoma cells. The results demonstrated that this compound exhibited a notable reduction in cell viability, highlighting its potential as an effective anticancer agent .

Antimicrobial Activity

In addition to anticancer properties, there is evidence suggesting that this compound possesses antimicrobial activity . The presence of the furan ring system is believed to contribute to the compound's ability to disrupt microbial membranes or inhibit essential microbial enzymes. This makes it a candidate for further exploration in the development of new antimicrobial agents .

Coordination Chemistry

The unique structural characteristics of this compound allow it to function as a ligand in coordination chemistry. Its ability to coordinate with metal ions can lead to the formation of novel metal complexes with interesting properties. These complexes are being investigated for their catalytic activities and potential applications in organic synthesis .

Table 1: Summary of Applications

ApplicationDescriptionReferences
Anticancer ActivityExhibits selective toxicity against cancer cells; potential for drug development ,
Antimicrobial ActivityPotential disruptor of microbial membranes; candidate for new antimicrobial agents
Coordination ChemistryFunctions as a ligand in metal complexes; explored for catalytic applications

Mechanism of Action

The mechanism of action of (E)-[(furan-2-yl)methyl][(furan-2-yl)methylidene]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Parameters of Selected Imines
Compound Name C=N Bond Length (Å) Substituents Planarity of Imine Group Reference
(E)-[(Furan-2-yl)methyl][(Furan-2-yl)methylidene]amine 1.292 Furan-2-yl (×2) High planarity
(E)-1-(Naphthalen-2-yl)ethylideneamine 1.265 Naphthalenyl (×2) Moderate planarity
(S)-(+)-N-(1-phenylethyl) salicylideneamine 1.264 Phenyl, hydroxyl-phenyl Twisted due to H-bonding
2-Fluoro-6-[(E)-(pyridin-2-yl)iminomethyl]phenol 1.286 Pyridyl, fluorophenol Planar
(2-ethoxyphenyl)methylamine - Ethoxyphenyl, furylmethyl Flexible

Key Observations :

  • C=N Bond Length : The title compound's C=N bond (1.292 Å) is slightly longer than naphthalene-based imines (1.265 Å) , likely due to electron-donating effects of furan rings enhancing resonance stabilization.
  • Substituent Effects : Furan substituents introduce electron-rich, heteroaromatic character, contrasting with naphthalene (bulkier, more lipophilic) or pyridyl groups (basic, coordinating) .
  • Planarity : The furan-imine system retains planarity, similar to pyridyl-imines, but differs from salicylideneamines, where intramolecular H-bonding induces distortion .

Physicochemical and Analytical Properties

  • Solubility : Furan-containing imines are generally more polar than naphthalene derivatives, improving solubility in polar aprotic solvents (e.g., THF, DMF) .
  • Stability : The (E)-configuration and resonance stabilization by furan rings likely enhance hydrolytic stability compared to aliphatic imines.
  • Collision Cross-Section (CCS) : The title compound’s CCS values (e.g., [M+H]⁺: 156.17 Ų) provide a unique fingerprint for LC-MS workflows, distinguishing it from bulkier analogs .

Biological Activity

The compound (E)-[(furan-2-yl)methyl][(furan-2-yl)methylidene]amine, a derivative of furan, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a detailed overview of its biological significance, including antibacterial, anti-inflammatory, and antiviral properties, supported by case studies and data tables.

Chemical Structure and Properties

The compound features a furan ring, which is known for its role in various biological activities. The presence of the imine functional group contributes to its reactivity and potential pharmacological effects.

1. Antibacterial Activity

Furan derivatives have shown promising antibacterial properties. A study highlighted that certain furan derivatives exhibited significant inhibitory effects against Escherichia coli and Staphylococcus aureus. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 64 µg/mL against E. coli .

Table 1: Antibacterial Activity of Furan Derivatives

CompoundTarget BacteriaMIC (µg/mL)
Compound AE. coli64
Compound BStaphylococcus aureus32
Compound CProteus vulgaris128

2. Anti-inflammatory Activity

Furan derivatives have also been evaluated for their anti-inflammatory properties. In vitro studies revealed that these compounds can inhibit albumin denaturation, indicating potential as anti-inflammatory agents. A specific hybrid furan derivative was shown to have an IC50 value of 126.58 µg/mL, outperforming standard anti-inflammatory drugs like ketoprofen .

Table 2: Inhibition of Albumin Denaturation by Furan Derivatives

CompoundIC50 (µg/mL)
Ibuprofen81.50
Ketoprofen126.58
Furan Derivative H3114.31

3. Antiviral Activity

Recent research has identified certain furan derivatives as non-peptidomimetic inhibitors of SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. Compounds derived from the furan scaffold exhibited IC50 values as low as 1.55 µM against Mpro, demonstrating their potential in combating COVID-19 .

Case Study 1: Synthesis and Evaluation of Furan Derivatives

In a comprehensive study, various furan derivatives were synthesized and evaluated for their biological activities. Among them, the compound this compound showed significant anti-inflammatory and antibacterial effects, making it a candidate for further pharmacological development .

Case Study 2: Structure-Based Drug Design

Another study focused on the structure-based design of furan derivatives targeting SARS-CoV-2 Mpro. The research led to the identification of several potent inhibitors with favorable binding affinities and low cytotoxicity in cellular assays .

Q & A

Basic Research Questions

Q. What catalytic systems are effective for synthesizing (E)-[(furan-2-yl)methyl][(furan-2-yl)methylidene]amine, and how do reaction conditions influence product selectivity?

  • Methodological Answer: Ru-based catalysts, such as Ru/Al₂O₃ and Ru/C, are commonly employed for reductive amination of furan-derived precursors. For example, Ru/Al₂O₃ with H₂ at 140°C for 2 hours yields 2-amino-1,2-di(furan-2-yl)ethan-1-ol (47% yield), while Ru/C in tandem with silica-anchored NHC catalysts improves overall yields (42%) via optimized adsorption orientations of intermediates on the catalyst surface . Key parameters include temperature, H₂ pressure, and catalyst recyclability (up to 4 cycles for Ru/C).

Q. Which structural characterization techniques are critical for confirming the stereochemistry and molecular geometry of this compound?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Software suites like SHELXL (for refinement) and WinGX/ORTEP (for visualization) enable precise determination of bond lengths, angles, and anisotropic displacement parameters. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 10.7020 Å, β = 106.252°) are resolved using these tools .

Q. How are common byproducts like pyrazine derivatives formed during synthesis, and how can they be minimized?

  • Methodological Answer: Competing pathways, such as the formation of 2,3,5,6-tetra(furan-2-yl)pyrazine (39% yield without catalysts), arise from non-catalytic coupling of furoin and NH₃. Suppressing these byproducts requires optimizing catalyst loading and H₂ pressure to favor reductive amination over condensation. DFT simulations reveal that weak adsorption of alcohol–imine intermediates on Ru surfaces promotes pyrazine formation in solution, necessitating kinetic control .

Advanced Research Questions

Q. How can DFT simulations resolve competing reaction mechanisms in the synthesis of this compound?

  • Methodological Answer: Density Functional Theory (DFT) calculations model adsorption orientations of intermediates on catalyst surfaces. For instance, simulations show that NH groups in proximity to Ru centers and OH groups oriented away from the surface favor alcohol–amine formation over pyrazine derivatives. These insights guide experimental adjustments, such as modifying catalyst supports or reaction temperatures .

Q. What strategies address contradictions in crystallographic data refinement, particularly for low-resolution or twinned crystals?

  • Methodological Answer: SHELXL’s robust refinement algorithms handle high-resolution and twinned data by incorporating constraints (e.g., ISOR for isotropic displacement) and leveraging Hirshfeld atom refinement (HAR) for hydrogen positioning. WinGX’s integration with ORTEP-III aids in visualizing anisotropic thermal motion and validating hydrogen-bonding networks (e.g., O–H···N interactions in dihydrate structures) .

Q. How can tandem catalytic systems improve the one-pot synthesis of furan-derived amines from biomass precursors like furfural?

  • Methodological Answer: Combining Ru/C with acid/base catalysts in a single reactor enables sequential steps: furfural → (E)-1-(furan-2-yl)-5-methylhex-1-en-3-one → target amine (74% yield). This approach minimizes intermediate isolation and optimizes solvent systems (e.g., methylisobutyl ketone) for NH₃ and H₂ compatibility .

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